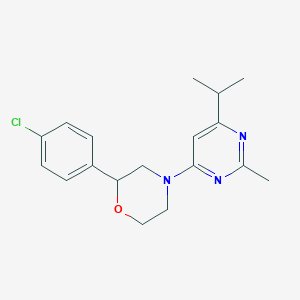
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide, also known as BDAA, is a synthetic compound that belongs to the class of acrylamides. BDAA has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-tumor properties.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been reported to exhibit anti-tumor activity in animal models of glioblastoma, a type of brain cancer.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is not fully understood. However, studies have suggested that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been reported to exhibit various biochemical and physiological effects. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide can induce apoptosis, a process of programmed cell death, in cancer cells. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is also stable and can be stored for long periods of time. However, the limitations of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the toxicity of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has not been fully evaluated, which could limit its therapeutic applications.
Direcciones Futuras
Several future directions for 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide research exist. One potential direction is to investigate the potential of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore the anti-inflammatory and anti-tumor properties of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide in animal models of inflammatory diseases and cancer. Additionally, future studies could focus on the optimization of the synthesis method of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide to improve its solubility and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of potassium carbonate and ethanol to form 3-(2,4-dimethoxyphenyl)-2-cyanoacrylic acid ethyl ester. The resulting compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide and ethanol to form 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-14-4-5-15(17(9-14)24-2)21-19(22)13(10-20)7-12-3-6-16-18(8-12)26-11-25-16/h3-9H,11H2,1-2H3,(H,21,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODCKNCVMLKIJO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)

![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)
![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)
![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)